N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

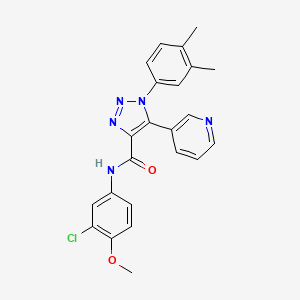

This compound features a 1,2,3-triazole core substituted at positions 1, 4, and 5 with distinct aromatic groups:

- Position 1: 3,4-Dimethylphenyl (C₈H₉), contributing steric bulk and lipophilicity.

- Position 4: Carboxamide-linked 3-chloro-4-methoxyphenyl (C₇H₅ClO₂), introducing polar (methoxy) and halogen (chloro) functionalities.

- Position 5: Pyridin-3-yl (C₅H₄N), enabling hydrogen bonding via the pyridine nitrogen.

The triazole scaffold, with three nitrogen atoms, offers hydrogen-bonding versatility compared to pyrazole or imidazole analogs. The combination of chloro, methoxy, and dimethyl groups modulates electronic and steric properties, influencing solubility, stability, and target interactions .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c1-14-6-8-18(11-15(14)2)29-22(16-5-4-10-25-13-16)21(27-28-29)23(30)26-17-7-9-20(31-3)19(24)12-17/h4-13H,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARVALGTQYKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole core through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the various substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Quality control measures are implemented at various stages to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Pyrazole Carboxamide Derivatives ()

Pyrazole carboxamides (e.g., compounds 3a–3p ) share structural motifs with the target compound but differ in core heterocycle and substituents.

Table 1: Structural and Physical Properties Comparison

Key Findings:

This may improve binding to targets like kinases or proteases . Pyrazole derivatives (e.g., 3a–3p) exhibit higher yields (62–71%) in synthesis, possibly due to fewer steric hindrances during coupling reactions .

Substituent Effects: Chlorine: Chloro substituents (e.g., 3b) increase molecular weight and lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. The target compound’s 3-chloro group may similarly enhance bioavailability . Pyridine vs. Phenyl: The pyridin-3-yl group (target) enables π-π stacking and hydrogen bonding, absent in phenyl-substituted pyrazoles like 3a .

Melting Points :

- Pyrazole derivatives with electron-withdrawing groups (e.g., 3d , 4-fluorophenyl) show higher melting points (181–183°C) due to increased polarity. The target compound’s methoxy group may lower its melting point relative to chloro analogs .

Comparison with Sulfanyl- and Trifluoromethyl-Substituted Pyrazoles ()

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () diverges significantly:

Table 2: Functional Group Impact

Key Findings:

Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity, improving target affinity through hydrophobic interactions. The target compound lacks CF₃ but compensates with chloro and methoxy groups .

Sulfanyl (S) Group: Introduces steric bulk and oxidation resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.